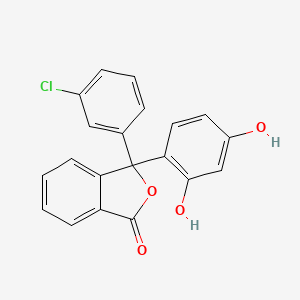
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a chlorophenyl group and a dihydroxyphenyl group attached to an isobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the isobenzofuran core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isobenzofuran derivatives.
Substitution: Substituted isobenzofuran derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a different hydroxyl group position.
3-(3-Bromophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-3-(2,5-dihydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a different hydroxyl group position.
Uniqueness
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one is unique due to the specific positioning of the chlorophenyl and dihydroxyphenyl groups on the isobenzofuran core
Properties
CAS No. |
6310-70-9 |
|---|---|
Molecular Formula |
C20H13ClO4 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO4/c21-13-5-3-4-12(10-13)20(17-9-8-14(22)11-18(17)23)16-7-2-1-6-15(16)19(24)25-20/h1-11,22-23H |
InChI Key |
MGYDDOAZLZWSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


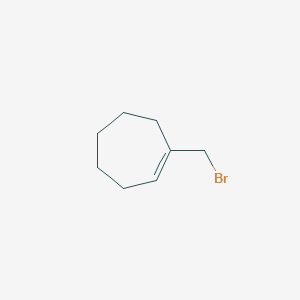

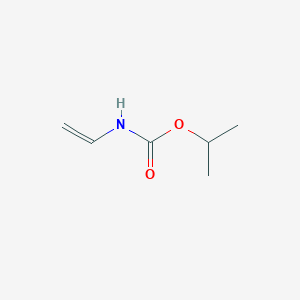
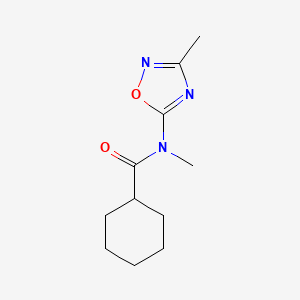
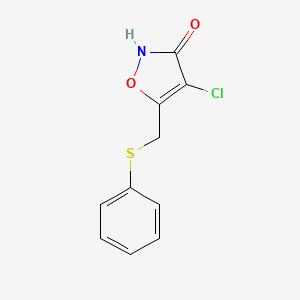

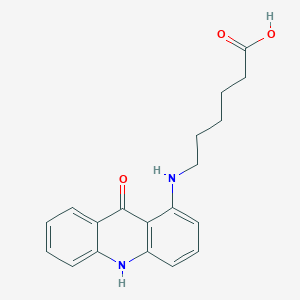

![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)
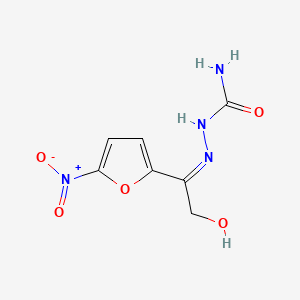
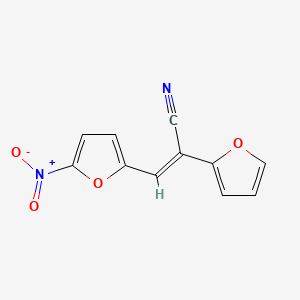
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)
![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
